molecular formula C19H16N2O4 B12396341 Hdac6-IN-11

Hdac6-IN-11

Cat. No.: B12396341
M. Wt: 336.3 g/mol
InChI Key: VIDKIEAXAKFSHN-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hdac6-IN-11 is a small-molecule inhibitor specifically targeting histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the deacetylation of lysine residues on histone and non-histone proteins, impacting various cellular processes such as gene expression, cell motility, and protein degradation. This compound has garnered significant interest due to its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where histone deacetylase 6 is implicated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-11 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Hdac6-IN-11 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac6-IN-11 exerts its effects by specifically inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to increased acetylation of histone and non-histone proteins, affecting various cellular processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Hdac6-IN-11 is unique in its high selectivity and potency towards histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:

    Tubastatin A: Another selective histone deacetylase 6 inhibitor with similar applications but different chemical structure.

    Vorinostat (SAHA): A pan-histone deacetylase inhibitor with broader activity but less selectivity towards histone deacetylase 6.

    Nexturastat A:

This compound stands out due to its unique chemical structure, which provides enhanced selectivity and reduced off-target effects compared to other inhibitors .

Biological Activity

Hdac6-IN-11 is a selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in various biological processes, including immune response regulation, cell motility, and protein homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

Overview of HDAC6

HDAC6 is unique among the histone deacetylases due to its cytoplasmic localization and dual catalytic domains. It primarily deacetylates non-histone proteins, including α-tubulin and various transcription factors, influencing cellular processes such as:

  • Cell Cycle Regulation : HDAC6 modulates cell cycle progression through deacetylation of cyclins and other regulatory proteins.
  • DNA Repair : It participates in DNA damage response by regulating the acetylation status of repair proteins.
  • Immune Response : HDAC6 is involved in modulating inflammatory responses by affecting cytokine production in immune cells.

This compound selectively inhibits HDAC6 activity, leading to the accumulation of acetylated substrates. The compound has been shown to have a significantly lower IC50 for HDAC6 (31 nM) compared to other HDACs, such as HDAC1 (1,130 nM), demonstrating its selectivity . This selectivity is crucial for minimizing off-target effects typically associated with broader-spectrum HDAC inhibitors.

1. Anticancer Activity

This compound exhibits potent anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines without inducing apoptosis in normal cells. For instance, in murine models of lymphoma, this compound showed efficacy comparable to established chemotherapeutics like paclitaxel . The compound enhances the cytotoxicity of other anticancer agents by promoting DNA damage accumulation in transformed cells .

2. Inflammatory Response Modulation

Research indicates that inhibition of HDAC6 by this compound enhances the production of anti-inflammatory cytokines such as IL-10 in antigen-presenting cells (APCs). In experiments where HDAC6 was knocked down, there was a significant decrease in IL-10 production in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

3. Neuroprotective Effects

Given HDAC6's role in neurodegenerative diseases, this compound has been investigated for its neuroprotective potential. By inhibiting HDAC6, the compound may help mitigate the effects of protein aggregation associated with disorders like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

StudyFindings
Villagra et al. (2009)Demonstrated that HDAC6 is essential for IL-10 production in APCs; inhibition leads to reduced anti-inflammatory responses .
Kuo et al. (2016)Showed that inhibiting HDAC6 protects against endothelial dysfunction and may attenuate atherogenesis .
Recent Immunology Study (2023)Highlighted the potential of HDAC6 inhibitors like this compound in treating immune-related diseases due to their regulatory effects on inflammatory pathways .

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

(E)-N-hydroxy-3-[6-(4-methoxyphenoxy)quinolin-2-yl]prop-2-enamide

InChI

InChI=1S/C19H16N2O4/c1-24-15-5-7-16(8-6-15)25-17-9-10-18-13(12-17)2-3-14(20-18)4-11-19(22)21-23/h2-12,23H,1H3,(H,21,22)/b11-4+

InChI Key

VIDKIEAXAKFSHN-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)/C=C/C(=O)NO

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)C=CC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.